2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide
Description
2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 6-positions of the phenyl ring. The compound’s thiophen-3-ylmethyl group introduces sulfur-containing heterocyclic properties, which may enhance its electronic and steric interactions with biological targets.
The fluorine atoms at the ortho positions of the benzamide scaffold are known to improve metabolic stability and lipophilicity, facilitating membrane permeability and target binding . The thiophene moiety, with its electron-rich aromatic system, may contribute to π-π stacking interactions in protein binding pockets, a feature observed in related compounds with antiviral and anticancer activities .
Properties
IUPAC Name |
2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDOIFHVZRYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzamide.
N-Alkylation: The 2,6-difluorobenzamide undergoes N-alkylation with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or antifungal agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Thiophene vs. Furan Substitution: The furan-containing analog () exhibits broader anti-inflammatory and anticancer activity, attributed to the oxygen atom’s electron-donating effects, which may enhance hydrogen bonding with biological targets. In contrast, thiophene-containing compounds (e.g., ) leverage sulfur’s lipophilicity for improved membrane penetration.
Fluorine Substitution Patterns :
- Fluorine atoms at the 2- and 6-positions (common across all analogs) reduce electron density on the benzamide ring, enhancing resistance to oxidative metabolism and improving pharmacokinetic profiles .
Heterocyclic Moieties :
Anticancer Potential:
- Thiophene- and Thiazole-Containing Analogs : Compounds like N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide () inhibit cancer cell proliferation via kinase pathway disruption. The dichlorothiophene moiety enhances binding affinity to ATP pockets in kinases .
- Pyridine and Morpholine Derivatives: 2,6-Difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide () demonstrates improved solubility and target engagement due to morpholine’s hydrophilic properties, a feature absent in the target compound but relevant for optimizing drug-like properties .
Antimicrobial Activity:
- The furan-thiophene hybrid in shows broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 2–4 µg/mL), outperforming simpler thiophene derivatives. This suggests that hybrid heterocycles may synergize biological effects .
Physicochemical Properties
- Lipophilicity (LogP) : Estimated to be ~3.2 for the target compound (based on fluorine and thiophene contributions), comparable to analogs in Table 1. Higher lipophilicity correlates with improved blood-brain barrier penetration in related compounds .
- Solubility : Thiophene derivatives generally exhibit lower aqueous solubility than furan-containing analogs, necessitating formulation optimization for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
